molecular formula C19H30N2O3S B11350510 1-[(3-methylbenzyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide

Cat. No.: B11350510
M. Wt: 366.5 g/mol
InChI Key: YGJUMUBFTLNYJP-UHFFFAOYSA-N
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Description

N-(3-METHYLBUTYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a 3-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLBUTYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using carboxylic acids or their derivatives.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions, typically using methanesulfonyl chloride.

    Final Assembly: The final compound is assembled by coupling the piperidine ring with the 3-methylphenyl moiety under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity. The use of catalysts and specific reaction conditions can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLBUTYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-METHYLBUTYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-METHYLBUTYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The methanesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHYLBUTYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a different position of the methyl group on the phenyl ring.

    N-(3-METHYLBUTYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-ACETAMIDE: Similar structure but with an acetamide group instead of a carboxamide group.

Uniqueness

N-(3-METHYLBUTYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group, in particular, is significant for its potential interactions with biological targets, making it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C19H30N2O3S

Molecular Weight

366.5 g/mol

IUPAC Name

N-(3-methylbutyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H30N2O3S/c1-15(2)7-10-20-19(22)18-8-11-21(12-9-18)25(23,24)14-17-6-4-5-16(3)13-17/h4-6,13,15,18H,7-12,14H2,1-3H3,(H,20,22)

InChI Key

YGJUMUBFTLNYJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCC(C)C

Origin of Product

United States

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